molecular formula C17H19N3 B14631126 2-Amino-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile CAS No. 55817-80-6

2-Amino-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile

Cat. No.: B14631126
CAS No.: 55817-80-6
M. Wt: 265.35 g/mol
InChI Key: FCWMYQZWGWTCHH-UHFFFAOYSA-N
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Description

2-Amino-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile is an organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole ring fused with a tetrahydro ring and a phenylethyl side chain. The presence of an amino group and a nitrile group further adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-phenylethylamine with a suitable indole derivative in the presence of a dehydrating agent can lead to the formation of the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

2-Amino-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s structural similarity to natural indole derivatives makes it a valuable tool for studying biological processes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the indole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Amino-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile lies in its combination of functional groups and structural features.

Properties

CAS No.

55817-80-6

Molecular Formula

C17H19N3

Molecular Weight

265.35 g/mol

IUPAC Name

2-amino-1-(2-phenylethyl)-4,5,6,7-tetrahydroindole-3-carbonitrile

InChI

InChI=1S/C17H19N3/c18-12-15-14-8-4-5-9-16(14)20(17(15)19)11-10-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-11,19H2

InChI Key

FCWMYQZWGWTCHH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(N2CCC3=CC=CC=C3)N)C#N

Origin of Product

United States

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